molecular formula C22H16N2O4 B11679814 (2Z)-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide

(2Z)-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B11679814
M. Wt: 372.4 g/mol
InChI Key: ANERHADTEDYVFM-UHFFFAOYSA-N
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Description

(2Z)-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with a hydroxy group at the 7th position, an imino group at the 2nd position, and a carboxamide group at the 3rd position, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxyaniline with 7-hydroxy-2H-chromene-3-carboxylic acid under acidic conditions to form the imino linkage. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-hydroxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the phen

Properties

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

7-hydroxy-2-(4-phenoxyphenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C22H16N2O4/c23-21(26)19-12-14-6-9-16(25)13-20(14)28-22(19)24-15-7-10-18(11-8-15)27-17-4-2-1-3-5-17/h1-13,25H,(H2,23,26)

InChI Key

ANERHADTEDYVFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=C(C=C4)O)C(=O)N

Origin of Product

United States

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